
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione is a complex organotin compound known for its unique structure and properties This compound is characterized by the presence of two tin atoms within a trioxadistannonane ring, which is further substituted with butyl groups and a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione typically involves the reaction of tetrabutylstannane with specific organic precursors under controlled conditions. One common method involves the reaction of tetrabutylstannane with a suitable diketone in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trioxadistannonane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced under specific conditions to yield different organotin derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone derivative, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s organotin structure makes it a candidate for studying biological interactions and potential antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
作用機序
The mechanism by which 2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione exerts its effects is primarily through its ability to form stable complexes with other molecules. The tin atoms in the compound can coordinate with various ligands, facilitating catalytic reactions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interactions with other molecules. These properties make it an effective catalyst and a versatile compound in various chemical processes.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylheptane-3,5-dione: Known for its β-diketone structure, it is used in similar applications but lacks the organotin component.
Tetrabutylstannane: A simpler organotin compound used in organic synthesis but does not have the trioxadistannonane ring structure.
Uniqueness
2,2,4,4-Tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione is unique due to its dual tin atoms within a trioxadistannonane ring, which imparts distinct chemical properties and reactivity. This makes it more versatile and effective in certain catalytic and synthetic applications compared to similar compounds.
特性
CAS番号 |
85702-85-8 |
|---|---|
分子式 |
C20H40O6Sn2 |
分子量 |
613.9 g/mol |
IUPAC名 |
2,2,4,4-tetrabutyl-7-hydroxy-1,3,5,2,4-trioxadistannonane-6,9-dione |
InChI |
InChI=1S/C4H6O5.4C4H9.O.2Sn/c5-2(4(8)9)1-3(6)7;4*1-3-4-2;;;/h2,5H,1H2,(H,6,7)(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;2*+1/p-2 |
InChIキー |
MYSOUECRFAEIOD-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn]1(OC(=O)CC(C(=O)O[Sn](O1)(CCCC)CCCC)O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


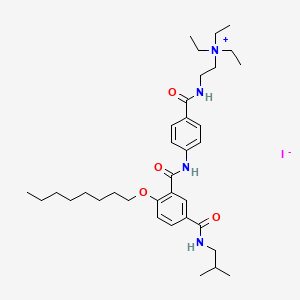
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
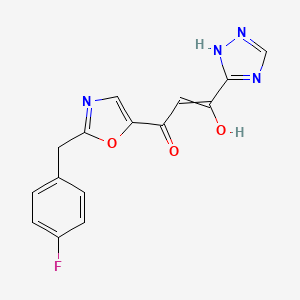


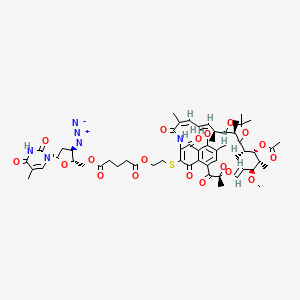
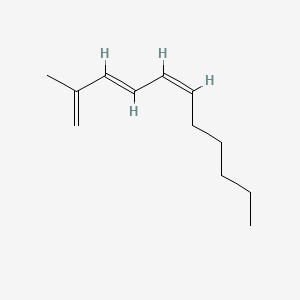
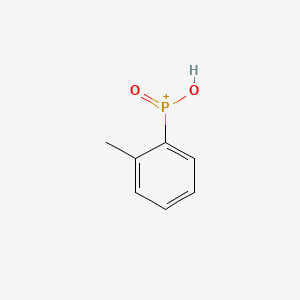
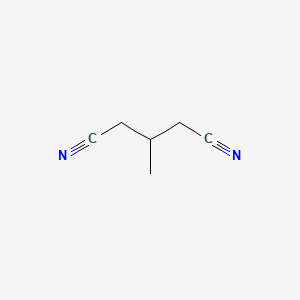

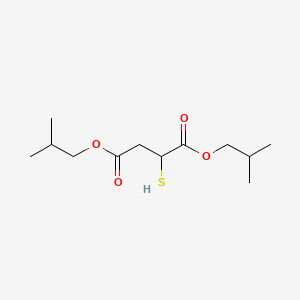

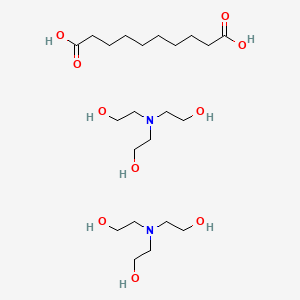
![(2E,4E)-hexa-2,4-dienoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B12692231.png)
